molecular formula C18H23N7OS B14875282 2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-methylphenyl)propan-1-one

2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-methylphenyl)propan-1-one

Cat. No.: B14875282
M. Wt: 385.5 g/mol
InChI Key: DSCLKBVAIGHLDX-UHFFFAOYSA-N
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Description

2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-(p-tolyl)propan-1-one is a synthetic organic compound that belongs to the class of triazolotriazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-(p-tolyl)propan-1-one typically involves the following steps:

    Formation of the triazolotriazine core: This can be achieved by reacting appropriate precursors such as 3-amino-1,2,4-triazole with cyanuric chloride under controlled conditions.

    Introduction of ethylamino groups: The bis(ethylamino) groups can be introduced through nucleophilic substitution reactions using ethylamine.

    Thioether formation: The thiol group can be introduced by reacting the triazolotriazine intermediate with a suitable thiol reagent.

    Attachment of the p-tolyl group: The final step involves the coupling of the p-tolyl group to the propanone moiety through a suitable coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethylamino groups or the sulfur atom.

    Reduction: Reduction reactions may target the triazolotriazine core or the carbonyl group in the propanone moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazolotriazine ring or the p-tolyl group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various chemical reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.

Medicine

    Antimicrobial Activity: Investigation of its potential as an antimicrobial agent.

    Cancer Research: Potential use in cancer research due to its unique chemical structure.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Science: Applications in the synthesis of new polymers with desired properties.

Mechanism of Action

The mechanism of action of 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-(p-tolyl)propan-1-one would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5,7-diamino-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-(p-tolyl)propan-1-one
  • 2-((5,7-bis(methylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-(p-tolyl)propan-1-one

Uniqueness

The presence of bis(ethylamino) groups in 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-(p-tolyl)propan-1-one may confer unique properties such as increased solubility, enhanced biological activity, or specific binding interactions compared to similar compounds with different substituents.

Properties

Molecular Formula

C18H23N7OS

Molecular Weight

385.5 g/mol

IUPAC Name

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-1-(4-methylphenyl)propan-1-one

InChI

InChI=1S/C18H23N7OS/c1-5-19-15-21-16(20-6-2)25-17(22-15)23-24-18(25)27-12(4)14(26)13-9-7-11(3)8-10-13/h7-10,12H,5-6H2,1-4H3,(H2,19,20,21,22,23)

InChI Key

DSCLKBVAIGHLDX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SC(C)C(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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